1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and three phenyl rings, which are six-membered carbon rings. Two of the phenyl rings are substituted with a methoxy group (-OCH3), and one of them is substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the phenyl rings would likely result in a planar structure. The electron-donating methoxy groups and the electron-withdrawing fluorine atom could have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar methoxy groups and the fluorine atom could affect its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Antimicrobial Study
Compounds structurally related to "1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide" have been synthesized and evaluated for their antimicrobial properties. The research demonstrates the synthesis of fluoroquinolone-based compounds and their subsequent screening for antifungal and antibacterial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Cytotoxicity Evaluation
Another area of application includes the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work indicates the compound's relevance in cancer research, providing a foundation for further investigation into its potential as a therapeutic agent (Hassan, Hafez, & Osman, 2014).
Inhibitor of the Met Kinase Superfamily
Research has also identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These studies are crucial for understanding the compound's role in targeting specific kinases implicated in cancer, marking a significant step towards developing targeted cancer therapies (Schroeder et al., 2009).
Synthesis and Antimicrobial Activity
Further, the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and their evaluation for antimicrobial activities underscore the compound's utility in discovering new antimicrobials. Such research provides insights into the structural requirements for antimicrobial efficacy and opens pathways for developing novel antimicrobial agents (Ahsan et al., 2016).
Synthesis of Fluorinated Heterocyclic Compounds
Lastly, the use of fluorine-containing building blocks for the synthesis of various heterocyclic compounds, including pyrazolones and pyrimidines, demonstrates the versatility of fluorine chemistry in medicinal chemistry. These studies contribute to the broader understanding of how fluorine incorporation can modulate the biological activity and properties of heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a drug, future research could focus on optimizing its structure, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-26-15-9-5-13(6-10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-7-3-12(20)4-8-14/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFMUKKLPXPHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.